molecular formula C20H20ClN5O B12378734 Pip5K1C-IN-1

Pip5K1C-IN-1

Cat. No.: B12378734
M. Wt: 381.9 g/mol
InChI Key: LLAWYVWENAOOFO-UHFFFAOYSA-N
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Description

Pip5K1C-IN-1 is a chemical compound known for its inhibitory effects on phosphatidylinositol-4-phosphate 5-kinase type 1 gamma (PIP5K1C). This enzyme plays a crucial role in various cellular processes, including signal transduction, vesicle trafficking, and actin cytoskeleton dynamics. This compound has garnered significant attention in scientific research due to its potential therapeutic applications, particularly in the fields of cancer, chronic pain, and viral infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pip5K1C-IN-1 typically involves multiple steps, starting with the preparation of key intermediates. The process often includes:

    Formation of the Core Structure: This step involves the construction of the core chemical structure through a series of reactions such as cyclization, condensation, or coupling reactions.

    Functional Group Modifications: Subsequent steps involve the introduction or modification of functional groups to enhance the compound’s inhibitory activity. Common reactions include alkylation, acylation, and halogenation.

    Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes mentioned above. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Pip5K1C-IN-1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: this compound can be reduced to form reduced analogs, which may exhibit different biological activities.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups to modify its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions such as reflux or in the presence of catalysts.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which may exhibit different levels of inhibitory activity against PIP5K1C.

Scientific Research Applications

Pip5K1C-IN-1 has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study the role of PIP5K1C in various chemical pathways.

    Biology: Employed in cellular studies to investigate the effects of PIP5K1C inhibition on cell signaling, migration, and endocytosis.

    Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, chronic pain, and viral infections.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting PIP5K1C.

Mechanism of Action

Pip5K1C-IN-1 exerts its effects by inhibiting the activity of phosphatidylinositol-4-phosphate 5-kinase type 1 gamma (PIP5K1C). This enzyme catalyzes the phosphorylation of phosphatidylinositol 4-phosphate to produce phosphatidylinositol 4,5-bisphosphate, a lipid second messenger involved in various cellular processes. By inhibiting PIP5K1C, this compound disrupts these processes, leading to altered cell signaling, reduced cell migration, and impaired endocytosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pip5K1C-IN-1 is unique due to its specific inhibitory action on PIP5K1C, making it a valuable tool in studying the enzyme’s role in cellular processes and its potential as a therapeutic target. Its effectiveness in various biological assays and potential therapeutic applications further distinguish it from other similar compounds.

Properties

Molecular Formula

C20H20ClN5O

Molecular Weight

381.9 g/mol

IUPAC Name

3-(6-chloro-1H-indol-2-yl)-N-cyclopropylspiro[1,6-dihydropyrrolo[3,4-c]pyrazole-4,1'-cyclobutane]-5-carboxamide

InChI

InChI=1S/C20H20ClN5O/c21-12-3-2-11-8-15(23-14(11)9-12)18-17-16(24-25-18)10-26(20(17)6-1-7-20)19(27)22-13-4-5-13/h2-3,8-9,13,23H,1,4-7,10H2,(H,22,27)(H,24,25)

InChI Key

LLAWYVWENAOOFO-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C3=C(CN2C(=O)NC4CC4)NN=C3C5=CC6=C(N5)C=C(C=C6)Cl

Origin of Product

United States

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